molecular formula C7H7NO3 B1356942 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde CAS No. 204847-72-3

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Cat. No.: B1356942
CAS No.: 204847-72-3
M. Wt: 153.14 g/mol
InChI Key: UVMABDMIQMSWRL-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Applications

Drug Development:
4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde has been investigated for its potential as a pharmaceutical agent due to its structural resemblance to biologically active compounds. Research has shown that derivatives of this compound can exhibit significant biological activity, including antibacterial and antifungal properties.

  • Case Study: A study demonstrated that derivatives of this compound were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain modifications enhanced their efficacy, making them promising candidates for further development in antimicrobial therapeutics .

Synthesis of Complex Molecules

Chemical Synthesis:
This compound serves as a versatile building block in organic synthesis. It can participate in various reactions, such as condensation and substitution reactions, leading to the formation of more complex molecules.

  • Example Reactions:
    • Aldol Addition: In the presence of specific catalysts, it can undergo aldol addition reactions to form chiral compounds, which are crucial in the synthesis of pharmaceuticals .
    • Schiff Base Formation: It can react with amines to form Schiff bases, which are valuable intermediates in the synthesis of various organic compounds .

Material Science Applications

Polymer Chemistry:
The compound has been utilized in the development of polymeric materials. Its ability to modify polymer properties makes it useful in creating materials with specific functionalities.

  • Case Study: Research has indicated that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses .

Bioconjugation and Protein Modification

Site-Specific Modification:
The compound is also employed in biochemistry for site-specific modifications of proteins. This application is critical for developing targeted therapeutics and understanding protein functions.

  • Example Application: The ability to modify proteins selectively using this compound has led to advancements in creating protein-based materials for biomedical applications. Such modifications can enhance binding affinities and improve the functional properties of therapeutic proteins .

Data Summary Table

Application AreaDescriptionKey Findings/Case Studies
PharmaceuticalAntimicrobial agentsDerivatives showed significant activity against pathogens
Chemical SynthesisBuilding block for complex moleculesParticipates in aldol addition and Schiff base formation
Material ScienceEnhances properties of polymersImproved thermal stability and mechanical strength
BioconjugationModifies proteins for therapeutic applicationsEnables selective modification enhancing binding affinities

Comparison with Similar Compounds

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde can be compared with other similar compounds, such as:

Biological Activity

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, with the molecular formula C7H7NO3C_7H_7NO_3 and a molecular weight of 153.14 g/mol, is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group and a methoxy group on the pyridine ring, which contribute to its unique chemical reactivity and biological activity. The structural representation is as follows:

4 Hydroxy 5 methoxy 2 pyridinecarbaldehyde\text{4 Hydroxy 5 methoxy 2 pyridinecarbaldehyde}

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at certain concentrations.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure may enhance its ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial for mitigating oxidative stress-related cellular damage .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, it has been evaluated in vitro against breast cancer cell lines, showing promising results in reducing cell viability.

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes critical for microbial growth or cancer cell proliferation, leading to their inhibition.
  • Modulation of Signaling Pathways : It may influence various cellular signaling pathways that regulate apoptosis and cell cycle progression, particularly in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Methodology : Disc diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant antimicrobial activity with inhibition zones ranging from 12 mm to 25 mm depending on the concentration used.
  • Antioxidant Activity Assessment :
    • Objective : To determine the free radical scavenging ability.
    • Methodology : DPPH assay was utilized to measure antioxidant capacity.
    • Results : IC50 values indicated strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
  • Cancer Cell Proliferation Inhibition :
    • Objective : To assess anticancer effects on breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was performed to evaluate cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 30 µM.

Data Table

Biological ActivityTest Organism/Cell LineMethodologyResults
AntimicrobialE. coliDisc diffusionInhibition zones 12-25 mm
AntioxidantN/ADPPH assayIC50 comparable to ascorbic acid
AnticancerMCF-7MTT assayIC50 ~ 30 µM

Properties

IUPAC Name

5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMABDMIQMSWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578264
Record name 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204847-72-3
Record name 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-5-methoxypyridine-2-carbaldehyde
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